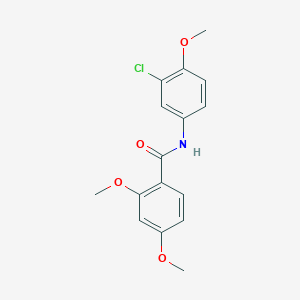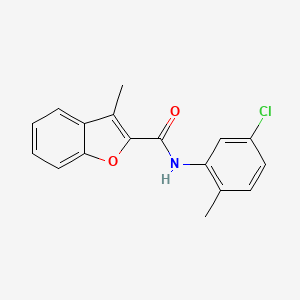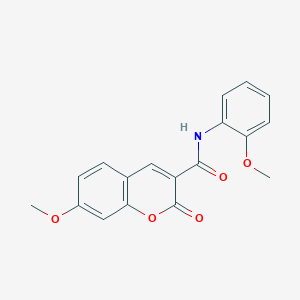
2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide, also known as CMNB, is a chemical compound that belongs to the class of benzamide derivatives. It is a yellow crystalline powder that is widely used in scientific research due to its unique chemical properties.
作用機序
The mechanism of action of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide involves the formation of a covalent bond between the amide group of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide and the target biomolecule. This covalent bond stabilizes the complex and allows for the detection of the biomolecule by fluorescence spectroscopy. The selectivity of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide for certain biomolecules is due to the specific interactions between the functional groups of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide and the target biomolecule.
Biochemical and Physiological Effects:
2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with the normal functioning of cells and does not induce any toxic effects. However, it is important to note that the use of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide in vivo may result in nonspecific binding to other biomolecules, which may affect the accuracy of the results.
実験室実験の利点と制限
One of the main advantages of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide is its high selectivity for certain biomolecules, which allows for the accurate detection and imaging of these molecules in vitro and in vivo. Additionally, 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide is relatively easy to synthesize and purify, making it a cost-effective option for scientific research.
However, 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide also has some limitations. It may not be suitable for the detection of biomolecules that do not have specific functional groups that can interact with 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide. Additionally, the nonspecific binding of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide to other biomolecules may affect the accuracy of the results, especially in vivo.
将来の方向性
There are several future directions for the use of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide in scientific research. One possible direction is the development of new derivatives of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide that have higher selectivity and sensitivity for certain biomolecules. Another direction is the optimization of the synthesis method to improve the yield and purity of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide. Additionally, the use of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide in combination with other fluorescent probes may allow for the simultaneous detection and imaging of multiple biomolecules.
合成法
The synthesis of 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide involves the reaction of 2-chloro-4-nitrobenzoic acid with 3-methoxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) and is usually carried out under reflux conditions for several hours. After the reaction is complete, the product is purified by recrystallization or column chromatography.
科学的研究の応用
2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide is widely used in scientific research as a fluorescent probe for the detection and imaging of biological molecules such as proteins, nucleic acids, and lipids. It has been shown to selectively bind to certain biomolecules and emit fluorescence upon excitation with UV light. This property makes 2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide an excellent tool for studying the structure, function, and dynamics of biological molecules in vitro and in vivo.
特性
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-11-4-2-3-9(7-11)16-14(18)12-6-5-10(17(19)20)8-13(12)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLLPLVJKBIBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-methoxyphenyl)-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide](/img/structure/B5851898.png)

![N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5851923.png)
![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)
![methyl 2-({[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetyl}amino)benzoate](/img/structure/B5851927.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5851945.png)
amino]ethanol](/img/structure/B5851951.png)

![isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5851989.png)

![2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide](/img/structure/B5852001.png)

